molecular formula C16H16N4O B5292227 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole

4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole

Cat. No. B5292227
M. Wt: 280.32 g/mol
InChI Key: FLKCLJOKBYWQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole, also known as PBD, is a fluorescent dye used as a probe in various scientific research applications. PBD has gained significant attention in recent years due to its unique properties, including high quantum yield, photostability, and low toxicity.

Mechanism of Action

The mechanism of action of 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole involves its ability to intercalate into DNA and selectively bind to cysteine residues in proteins. 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole binds to the minor groove of DNA and fluoresces when it is in close proximity to a specific base. In proteins, 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole selectively binds to cysteine residues, forming a covalent bond and fluorescing upon binding.
Biochemical and Physiological Effects:
4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole has low toxicity and is not known to have any significant biochemical or physiological effects. However, 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole can intercalate into DNA and potentially interfere with DNA replication and transcription, leading to potential mutagenic effects.

Advantages and Limitations for Lab Experiments

4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole has several advantages for lab experiments, including its high quantum yield, photostability, and low toxicity. However, 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole has several limitations, including its potential mutagenic effects and its limited ability to stain specific cellular structures.

Future Directions

There are several future directions for 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole research, including the development of new 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole derivatives with improved properties, the use of 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole in new scientific research applications, and the investigation of potential mutagenic effects of 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole. Additionally, 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole could be used in combination with other fluorescent probes to study complex biological processes.

Synthesis Methods

The synthesis of 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole involves a multi-step process that includes the reaction of 2-aminopyridine with 2-bromoacetaldehyde to form 2-(2-pyridinyl)acetaldehyde. This intermediate is then reacted with pyrrolidine to form 2-(2-pyridinyl)-1-pyrrolidinylmethylamine. Finally, this compound is reacted with 2-amino-4,5-dimethylthiazole to form 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole.

Scientific Research Applications

4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole has been extensively used as a fluorescent probe in various scientific research applications, including DNA sequencing, protein labeling, and cellular imaging. 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole has been used to detect single-nucleotide polymorphisms (SNPs) in DNA sequencing, where 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole is incorporated into the DNA strand and fluoresces when a specific base is present. 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole has also been used to label proteins, where it selectively binds to cysteine residues and fluoresces upon binding. Additionally, 4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole has been used to image live cells, where it selectively stains the Golgi apparatus and endoplasmic reticulum.

properties

IUPAC Name

4-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-2-9-17-13(6-1)15-8-4-10-20(15)11-12-5-3-7-14-16(12)19-21-18-14/h1-3,5-7,9,15H,4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKCLJOKBYWQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC3=NON=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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